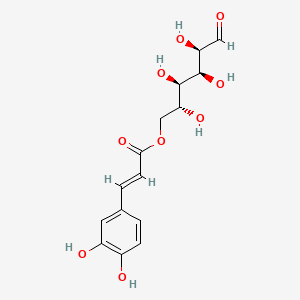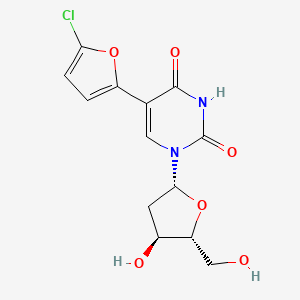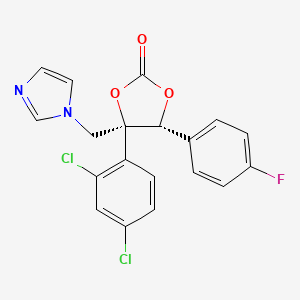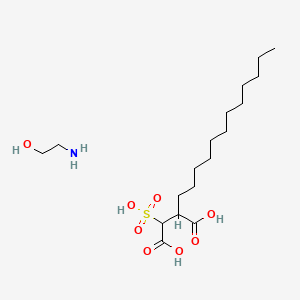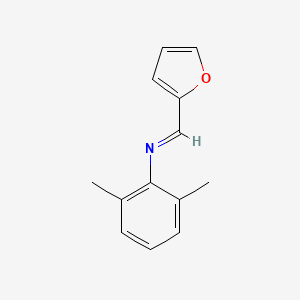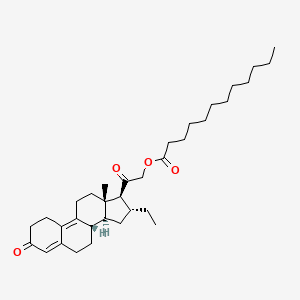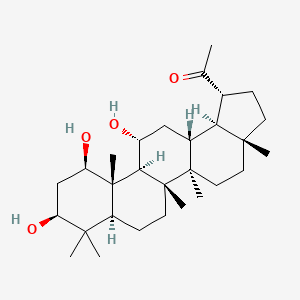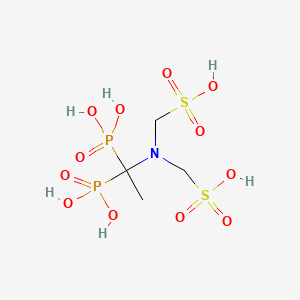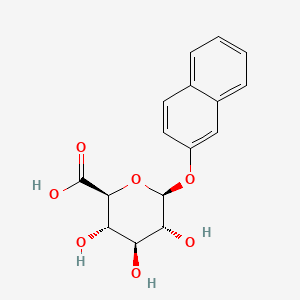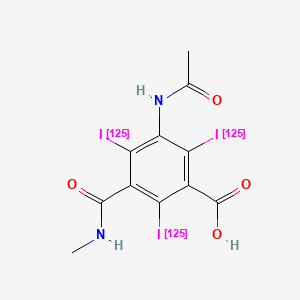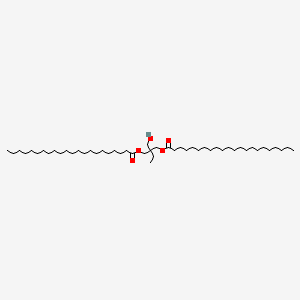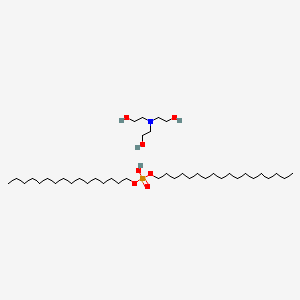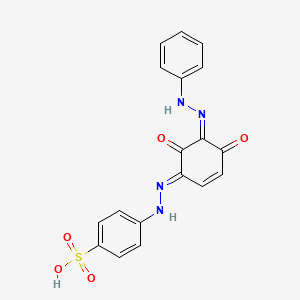
4-((2,4-Dihydroxy-3-(phenylazo)phenyl)azo)benzenesulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2,4-Dihydroxy-3-(phenylazo)phenyl)azo)benzenesulphonic acid is an organic compound known for its vibrant color properties, making it a significant component in the dye industry. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. The compound’s structure allows it to absorb visible light, resulting in its intense coloration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Dihydroxy-3-(phenylazo)phenyl)azo)benzenesulphonic acid typically involves a multi-step process:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative, such as 2,4-dihydroxybenzene, under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation using sulfuric acid to introduce the sulfonic acid group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
化学反应分析
Types of Reactions
4-((2,4-Dihydroxy-3-(phenylazo)phenyl)azo)benzenesulphonic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.
Reduction: Sodium dithionite or zinc in acidic conditions.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
4-((2,4-Dihydroxy-3-(phenylazo)phenyl)azo)benzenesulphonic acid has diverse applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用机制
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its characteristic color. The azo groups (-N=N-) play a crucial role in this process by allowing electron delocalization across the aromatic rings, which stabilizes the compound and enhances its color properties. In biological applications, the compound can interact with cellular components through hydrogen bonding and hydrophobic interactions, facilitating its use in staining and imaging techniques.
相似化合物的比较
Similar Compounds
- 4-((2,4-Dihydroxy-3-(phenylazo)phenyl)azo)naphthalene-2,7-disulfonic acid
- 2-Naphthalenol, 1-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)-
Uniqueness
4-((2,4-Dihydroxy-3-(phenylazo)phenyl)azo)benzenesulphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its sulfonic acid group enhances its solubility in water, making it particularly useful in aqueous applications. Additionally, the presence of two azo groups linked to different aromatic rings provides a broader range of color properties compared to similar compounds with only one azo group.
属性
CAS 编号 |
94159-11-2 |
|---|---|
分子式 |
C18H14N4O5S |
分子量 |
398.4 g/mol |
IUPAC 名称 |
4-[(2E)-2-[(5Z)-4,6-dioxo-5-(phenylhydrazinylidene)cyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonic acid |
InChI |
InChI=1S/C18H14N4O5S/c23-16-11-10-15(18(24)17(16)22-20-12-4-2-1-3-5-12)21-19-13-6-8-14(9-7-13)28(25,26)27/h1-11,19-20H,(H,25,26,27)/b21-15+,22-17- |
InChI 键 |
ZXHGYODRRIYZMN-JMGJLQEMSA-N |
手性 SMILES |
C1=CC=C(C=C1)N/N=C\2/C(=O)C=C/C(=N\NC3=CC=C(C=C3)S(=O)(=O)O)/C2=O |
规范 SMILES |
C1=CC=C(C=C1)NN=C2C(=O)C=CC(=NNC3=CC=C(C=C3)S(=O)(=O)O)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


